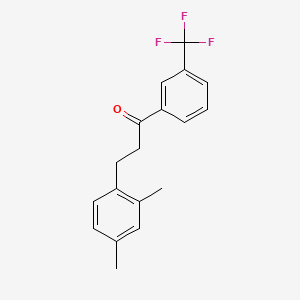

3-(2,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone

Description

Properties

IUPAC Name |

3-(2,4-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3O/c1-12-6-7-14(13(2)10-12)8-9-17(22)15-4-3-5-16(11-15)18(19,20)21/h3-7,10-11H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAHLYBIMSEICF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644696 | |

| Record name | 3-(2,4-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-32-6 | |

| Record name | 3-(2,4-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-3’-trifluoromethylpropiophenone typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar coupling reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, temperature control, and catalyst recycling are critical factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-3’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : The compound serves as a crucial intermediate in synthesizing more complex organic molecules. It can undergo various reactions such as oxidation, reduction, and substitution to yield different products.

- Reagent in Chemical Reactions : It is utilized in multiple organic reactions, including cross-coupling reactions like Suzuki–Miyaura coupling, which are essential for forming new carbon-carbon bonds.

Biology

- Biological Activity : Investigated for its potential interactions with biomolecules, the compound may exhibit anticancer, antimicrobial, and anti-inflammatory properties. Its mechanism of action may involve enzyme inhibition and receptor modulation .

- Enzyme Interactions : Studies have shown that the compound can affect metabolic pathways by interacting with specific enzymes, suggesting potential applications in metabolic disease research.

Medicine

- Pharmacological Properties : Research indicates that derivatives of this compound may reduce tumor size in cancer therapies and enhance the efficacy of antibiotics against resistant bacterial strains.

- Therapeutic Applications : Clinical trials have explored its use in treating advanced breast cancer and overcoming antimicrobial resistance.

Industry

- Development of Advanced Materials : The compound is utilized in producing specialty chemicals and materials that require specific chemical properties for industrial applications.

Case Study 1: Anticancer Effects

A clinical trial demonstrated that treatment with derivatives of 3-(2,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone resulted in significant tumor size reduction and improved survival rates among patients with advanced breast cancer compared to standard therapies.

Case Study 2: Antimicrobial Resistance

Research highlighted the effectiveness of this compound in combination with traditional antibiotics against resistant bacterial strains. This synergy suggests a promising avenue for developing new treatments for antibiotic-resistant infections.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Anticancer Activity | Exhibits cytotoxicity against various cancer cell lines; potential for use in cancer therapies. |

| Antimicrobial Properties | Shows effectiveness against certain bacterial strains; further studies required. |

| Anti-inflammatory Effects | Potential based on structural similarities with known anti-inflammatory agents. |

Table 2: Chemical Reactions Involving the Compound

| Reaction Type | Products Formed | Conditions Required |

|---|---|---|

| Oxidation | Carboxylic acids or ketones | Potassium permanganate |

| Reduction | Alcohols | Sodium borohydride |

| Substitution | Halogenated or nitrated derivatives | Varies based on reactants |

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-3’-trifluoromethylpropiophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This can lead to modulation of enzymatic activity and signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(2,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone with analogous compounds, focusing on structural features, substituent effects, and inferred properties.

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Stability

- Electron-Donating vs. In contrast, the trifluoromethyl group withdraws electrons, increasing ketone carbonyl electrophilicity compared to non-fluorinated analogs . Comparison with Difluorophenyl Analogs: Methyl 3-amino-3-(2,4-difluorophenyl)propanoate HCl () features fluorine atoms, which are weaker electron-withdrawing than -CF₃. This difference may reduce the electrophilicity of its carbonyl group compared to the target compound .

- This contrasts with less bulky substituents, such as the 4-hydroxyphenyl group in ’s enones, which facilitate conjugation but offer less steric protection .

Fluorination and Physicochemical Properties

- Trifluoromethyl Group Impact: The -CF₃ group in the target compound enhances lipophilicity and metabolic stability, a trait shared with other fluorinated compounds like 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexanoic acid (). However, the hexanoic acid’s higher fluorine content likely increases acidity and water solubility compared to the target .

Biological Activity

3-(2,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone, commonly referred to as a trifluoromethyl ketone, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H14F3O

- Molecular Weight : 292.28 g/mol

The presence of the trifluoromethyl group significantly influences the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections delve into specific biological activities associated with this compound.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of trifluoromethyl ketones. For instance:

- In Vitro Studies : A study demonstrated that derivatives of trifluoromethyl ketones showed significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to be as low as 250 µg/mL for certain derivatives against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 250 |

| Control (Oxytetracycline) | 62.5 |

This suggests that the compound may serve as a lead for developing new antibiotics.

Anti-Inflammatory Activity

The anti-inflammatory potential of similar compounds has been explored through their ability to inhibit cyclooxygenase (COX) enzymes:

- COX Inhibition : Some derivatives demonstrated COX-1 and COX-2 inhibition comparable to established drugs like celecoxib. For example, one study reported IC50 values for COX-2 inhibition in the range of 0.04 µM . While specific data for our target compound is limited, structural similarities suggest potential anti-inflammatory effects.

Cytotoxicity and Safety Profile

Cytotoxicity assessments are crucial for understanding the therapeutic index of any bioactive compound:

- Cytotoxicity Testing : Preliminary cytotoxicity tests on NIH/3T3 cell lines indicated that certain trifluoromethyl ketones displayed IC50 values around 148 µM, indicating moderate cytotoxic effects . This highlights the need for further investigations into the safety profile of this compound.

Case Studies and Research Findings

- In Vivo Studies : A study on zebrafish embryos revealed that related compounds exhibited lethal concentrations (LC50) around 0.39 mg/L, indicating significant toxicity at higher concentrations . This raises concerns about environmental impact and necessitates careful dosage considerations in therapeutic applications.

- Structure-Activity Relationship (SAR) : The presence of electronegative groups like trifluoromethyl is known to enhance lipophilicity and thus improve membrane permeability, which is crucial for bioactivity .

Q & A

Q. What are the common synthetic routes for preparing 3-(2,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone, and what analytical methods validate its purity?

Methodological Answer: A typical approach involves Friedel-Crafts acylation using a substituted benzoyl chloride and an aromatic substrate. For the trifluoromethyl group, trifluoroacetic anhydride or hexafluoroacetone may serve as fluorinating agents. For example, analogous trifluoromethyl ketones have been synthesized via nucleophilic addition using n-BuLi in THF to activate intermediates, followed by quenching with trifluoroacetylating reagents . Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions. Mass spectrometry (EI or ESI-MS) ensures molecular ion consistency with the expected formula (e.g., C₁₈H₁₇F₃O).

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Methodological Answer:

- ¹⁹F NMR is critical for confirming the trifluoromethyl group’s presence and electronic environment (δ ~ -60 to -70 ppm).

- X-ray crystallography resolves the spatial arrangement of substituents. Refinement via SHELXL (e.g., using Mo-Kα radiation, λ = 0.71073 Å) provides bond-length precision (±0.001 Å) and torsional angles, crucial for analyzing steric effects from the 2,4-dimethylphenyl group .

- IR spectroscopy identifies carbonyl stretching frequencies (C=O ~1680–1720 cm⁻¹), which may shift due to electron-withdrawing/donating substituents.

Advanced Research Questions

Q. How do the electron-donating methyl groups and electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer: The 2,4-dimethylphenyl group enhances electron density at the ketone’s α-carbon via inductive effects, potentially increasing enolate stability. Conversely, the trifluoromethyl group withdraws electron density, polarizing the carbonyl and accelerating nucleophilic attack. To study this duality:

Q. What challenges arise in resolving crystallographic data for this compound, particularly regarding disorder in the trifluoromethyl group?

Methodological Answer: The trifluoromethyl group often exhibits rotational disorder, complicating refinement. Strategies include:

- Collecting low-temperature data (100 K) to minimize thermal motion.

- Using SHELXL’s PART instruction to model disorder over multiple positions, refining occupancy ratios (e.g., 60:40 split) .

- Validating with ADDSYM/PLATON checks to detect missed symmetry. For example, a recent study on a similar trifluoromethyl ketone reported R1 = 0.039 after resolving disorder .

Q. How can researchers address contradictory spectral data (e.g., ¹³C NMR shifts) between experimental and computational predictions for this compound?

Methodological Answer: Discrepancies often arise from solvent effects or improper conformational sampling. To resolve:

Q. What role does this compound play in synthesizing fluorinated pharmaceuticals, and what purity standards are critical for downstream applications?

Methodological Answer: As a fluorinated building block , it may serve in synthesizing kinase inhibitors or PET tracers. Key considerations:

- Residual metal analysis (ICP-MS) ensures ≤10 ppm Pd if cross-coupling intermediates are used.

- Chiral purity (if applicable) requires chiral HPLC (e.g., Chiralpak IA column) with ≥99% ee for API intermediates.

- Stability studies (TGA/DSC) assess decomposition thresholds (>200°C preferred for thermal robustness) .

Q. How can researchers optimize reaction yields when introducing the 2,4-dimethylphenyl group via Suzuki-Miyaura coupling?

Methodological Answer:

- Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in dioxane/water (3:1) at 80°C.

- Pre-activate the boronic acid (e.g., 2,4-dimethylphenylboronic acid) via microwave-assisted borylation (150°C, 20 min).

- Monitor by TLC (hexane:EtOAc 4:1) and isolate via flash chromatography (silica gel, Rf ~0.3). Recent optimizations report yields >75% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.